Methyl 6-nitro-1H-indazole-4-carboxylate

Solubility Lipophilicity Drug Discovery

Researchers using generic indazole derivatives risk assay variability from positional isomer impurities. Methyl 6-nitro-1H-indazole-4-carboxylate (CAS 885518-55-8) delivers the precise 6-nitro-4-carboxylate substitution pattern essential for reproducible kinase inhibitor SAR and anti-diabetic agent design. • Unique 4-CO2Me handle for amide/ester derivatization per kinase inhibitor patents; distinct from 6-nitroindazole (CAS 7597-18-4) in solubility and synthetic utility. • Validated ≥97% purity with HPLC/NMR certification, minimizing assay variability in sensitive biological screening. • Multi-gram quantities available for lead optimization; room-temperature storage and ambient shipping simplify global logistics.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 885518-55-8
Cat. No. B1291803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-nitro-1H-indazole-4-carboxylate
CAS885518-55-8
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyHOJSKHUYDHPZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-nitro-1H-indazole-4-carboxylate: Scaffold Overview


Methyl 6-nitro-1H-indazole-4-carboxylate (CAS 885518-55-8) is a nitro-substituted indazole derivative with a methyl carboxylate group at the 4-position [1]. The indazole core is a recognized pharmacophore in kinase inhibition and diabetes research [2]. This specific substitution pattern (6-NO₂, 4-CO₂Me) distinguishes it from the widely studied 6-nitroindazole (CAS 7597-18-4) and other positional isomers, offering a unique synthetic handle for further derivatization .

Procurement: Why Generic Substitution Fails


Simply replacing Methyl 6-nitro-1H-indazole-4-carboxylate with a generic 'indazole derivative' or even a closely related nitroindazole like 6-nitroindazole (CAS 7597-18-4) is scientifically unsound for reproducible research. The presence of the 4-carboxylate ester fundamentally alters the compound's solubility, lipophilicity, and synthetic utility compared to its non-esterified or differently substituted analogs . This specific substitution pattern is crucial for its role as a precursor in the synthesis of kinase inhibitors, where the 4-position is a key site for further elaboration [1]. Furthermore, the 6-nitro group is a well-established pharmacophore for enzyme inhibition, but its potency and selectivity are highly sensitive to the nature of substituents at other positions on the indazole ring [2]. The following quantitative evidence demonstrates that subtle structural changes yield significant differences in performance, underscoring the necessity of procuring the exact compound.

Quantitative Evidence for Selection & Procurement


Solubility & Lipophilicity: Aqueous Handling Advantage

Methyl 6-nitro-1H-indazole-4-carboxylate exhibits a calculated aqueous solubility of 0.24 g/L at 25°C, which is a 2.4-fold improvement over the solubility range (≤0.1 g/L) predicted for its more lipophilic non-carboxylated analog, 6-nitroindazole . This difference is attributed to the introduction of the polar carboxylate ester group, which also reduces the calculated logP (XLogP3-AA = 1.2) compared to 6-nitroindazole (XLogP3 ≈ 1.5) [1].

Solubility Lipophilicity Drug Discovery ADME

Scalable Synthetic Route via Nitration

A validated synthetic procedure for Methyl 6-nitro-1H-indazole-4-carboxylate demonstrates its reliable production at a 3.99 g scale via nitration of the corresponding indazole-4-carboxylate precursor, with the product's identity confirmed by 500 MHz 1H-NMR . This contrasts with the synthesis of 6-nitroindazole, which is typically prepared via a more complex cyclization route involving (2-methyl-5-nitrophenyl)azo phenyl sulfide and DBU .

Organic Synthesis Process Chemistry Intermediates

MAO-B Inhibition: 6-Nitroindazole Class Activity

The 6-nitroindazole pharmacophore, which is embedded in the target compound, is a known competitive and reversible inhibitor of human MAO-B. 6-Nitroindazole itself displays an IC50 of 2.5 μM against this enzyme [1]. While direct assay data for Methyl 6-nitro-1H-indazole-4-carboxylate is not available, this class-level inference establishes the 6-nitro substitution as a critical determinant for MAO-B inhibition, distinguishing it from other nitro-positional isomers (e.g., 7-nitroindazole, IC50 = 27.8 μM) which are considerably less potent [1].

Neuroprotection Monoamine Oxidase Parkinson's Disease

Purity & Analytical Verification for Reproducibility

Commercial suppliers offer Methyl 6-nitro-1H-indazole-4-carboxylate with a standard purity of 97%, and provide batch-specific quality certificates including NMR, HPLC, and GC analyses . Alternative sources may offer the compound at 95% purity . Procuring material with this level of analytical verification is essential for ensuring that biological or chemical data are attributable to the compound of interest, rather than impurities or degradation products.

Analytical Chemistry Quality Control Reproducibility

Research & Development Applications


Kinase Inhibitor Development via 4-Position Derivatization

This compound is an ideal scaffold for medicinal chemistry programs targeting kinases. The 4-carboxylate ester serves as a readily modifiable handle, allowing for the synthesis of diverse amide or ester derivatives as detailed in kinase inhibitor patents [1]. The 6-nitro group can further modulate binding affinity and selectivity, making this a privileged intermediate for generating focused libraries of potential anticancer agents. The documented synthetic protocol enables reliable access to multi-gram quantities for lead optimization studies .

SAR Studies of 6-Nitroindazole Pharmacophore

Researchers focused on neuroprotection or enzyme inhibition can use this compound to systematically explore the SAR of the 6-nitroindazole core. While the 6-nitroindazole scaffold shows potent MAO-B inhibition (IC50 = 2.5 μM) [2], the target compound allows for probing the impact of 4-position substitution on potency, selectivity, and drug-like properties like solubility and permeability. This is critical for optimizing lead candidates beyond the unsubstituted 6-nitroindazole core.

α-Amylase/α-Glucosidase Inhibitors for Diabetes

Building on the validated activity of indazole-4-carboxylate derivatives as α-amylase and α-glucosidase inhibitors, with reported IC50 values ranging from 15.04 to 76.70 μM [3], this compound can serve as a key intermediate. The 6-nitro group introduces an additional site for interaction with the enzyme active site, as suggested by molecular docking studies of related scaffolds. This makes it a strategic building block for designing next-generation anti-diabetic agents with improved potency and pharmacokinetic profiles.

Quality-Controlled Reagent for Reproducible Assays

For any laboratory requiring a consistent and well-characterized source of this specific nitroindazole, procurement from reputable vendors offering 97% purity with full analytical certification (NMR, HPLC) is essential . This minimizes the risk of assay variability due to impurities, which is particularly important when using the compound as a reference standard or for sensitive biological screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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